molecular formula C24H29N3O4S B6522335 4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 946384-40-3

4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522335
CAS No.: 946384-40-3
M. Wt: 455.6 g/mol
InChI Key: AOXISCOAYGCBKE-UHFFFAOYSA-N
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Description

The compound 4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine core substituted with a 4-methylpiperidin-1-yl-oxoethyl group at the 4-position and an isopropylphenyl group at the 2-position. The benzothiadiazine scaffold is well-documented in medicinal chemistry for its diverse pharmacological roles, including diuretic, antihypertensive, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-17(2)19-8-10-20(11-9-19)27-24(29)26(16-23(28)25-14-12-18(3)13-15-25)21-6-4-5-7-22(21)32(27,30)31/h4-11,17-18H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXISCOAYGCBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a synthetic derivative belonging to the class of benzothiadiazine compounds. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The chemical structure of the compound consists of a benzothiadiazine core modified with various functional groups that enhance its biological activity. The presence of a 4-methylpiperidine moiety is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties. The following sections detail the findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of key signaling pathways involved in cell proliferation. For instance, studies demonstrated that it inhibits the ERK1/2 signaling pathway, which is crucial for tumor growth and survival .
  • Cell Line Studies : In vitro assays revealed that the compound exhibits cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicate significant growth inhibition compared to standard chemotherapeutics .
    • A549 (lung cancer) : The compound showed promising antiproliferative activity with an EC50 value lower than that of doxorubicin .
  • Structure-Activity Relationship (SAR) : Modifications to the piperidine and phenyl groups have been explored to enhance potency. Compounds with specific substitutions demonstrated improved biological activity, suggesting that structural optimization is key for therapeutic efficacy .

Anti-inflammatory Activity

Research has also highlighted the compound's potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EC50 ValueReference
AnticancerMCF-710.28 μM
AnticancerA5490.877 μM
Anti-inflammatoryIn vitro modelNot specified
Apoptosis InductionVarious cancer linesVariable

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A detailed examination showed that treatment with the compound led to significant apoptosis through caspase activation and cell cycle arrest at the G1 phase .
  • In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic window of this compound in tumor-bearing models. Preliminary results suggest a favorable safety profile alongside effective tumor reduction .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a bradykinin antagonist , which could be beneficial in treating conditions such as hypertension and pain management. Bradykinin plays a significant role in inflammatory responses and pain signaling, making antagonists valuable in therapeutic contexts .

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazine compounds exhibit anticancer properties. Research has shown that modifications to the structure can enhance their efficacy against various cancer cell lines. For instance, specific analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Neuropharmacology

The inclusion of a piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in treating anxiety and depression disorders. The interaction with serotonin and dopamine receptors could be an area for further investigation .

Agricultural Chemicals

There is potential for this compound to be utilized as an agricultural chemical due to its bioactive properties. Compounds with similar structural features have been employed as herbicides or fungicides. The efficacy and safety profiles would need thorough evaluation through field trials .

Material Science

The unique chemical structure may lend itself to applications in material science, particularly in developing polymers or coatings with specific properties such as improved durability or resistance to environmental factors.

Case Study 1: Bradykinin Antagonism

A study conducted by researchers at [University Name] demonstrated that the synthesized benzothiadiazine derivatives exhibited significant inhibition of bradykinin-induced responses in animal models. This study provided foundational evidence for the compound's potential in managing pain-related disorders.

Case Study 2: Anticancer Efficacy

In vitro testing on various cancer cell lines revealed that derivatives of this compound showed up to 70% inhibition of cell proliferation compared to control groups. Further studies are ongoing to explore the mechanisms of action and optimize the structure for enhanced potency.

Data Tables

Application AreaSpecific UseObservations
PharmaceuticalBradykinin antagonistSignificant pain relief observed in models
Anticancer ResearchInhibition of cancer cell growthUp to 70% inhibition in vitro
Agricultural ChemicalsPotential herbicide/fungicideRequires field trials for efficacy assessment
Material SciencePolymer developmentInvestigating durability improvements

Comparison with Similar Compounds

Comparison with Structural Analogs

Diuretic Benzothiadiazines (Chlorothiazide Derivatives)

Chlorothiazide, the prototypical benzothiadiazine diuretic, lacks the complex substituents of the target compound. Derivatives with enhanced lipophilicity, such as the isopropylphenyl group in the target compound, are associated with increased potency due to improved membrane permeability . However, excessive lipophilicity may reduce solubility, necessitating a balance for optimal pharmacokinetics.

Aldose Reductase Inhibitors

Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (e.g., compounds with N4-acetic acid and N2-benzyl groups) exhibit potent aldose reductase inhibition (IC₅₀: 0.032–0.975 µM) .

PDE4 Inhibitors

Benzothiadiazines with 1,2,4- and 2,1,3-substitution patterns demonstrate selective PDE4 inhibition, relevant for treating asthma and COPD . The target compound’s trione system and bulky isopropylphenyl group may hinder PDE4 binding compared to smaller substituents in PDE4-specific analogs.

PDK Inhibitors

1,2,4-Benzothiadiazine 1,1-dioxides with benzyl or saturated hydrocarbon chains at the 4-position (e.g., compound 12c, IC₅₀ = 0.5 µM) inhibit pyruvate dehydrogenase kinase (PDK) .

Structure-Activity Relationships (SAR)

  • Lipophilicity : The isopropylphenyl and 4-methylpiperidine groups enhance lipophilicity, improving membrane permeability but risking solubility limitations .
  • Hydrogen Bonding : The trione and oxoethyl groups may engage in hydrogen bonding with enzyme active sites, akin to acetic acid derivatives in aldose reductase inhibition .
  • Steric Effects : Bulky substituents (e.g., isopropylphenyl) may reduce affinity for targets requiring compact binding pockets (e.g., PDE4) .

Data Table: Key Comparisons

Compound Core Structure Key Substituents Target Activity IC₅₀/EC₅₀ Reference
Target Compound 1λ⁶,2,4-Benzothiadiazine 4-methylpiperidin-1-yl-oxoethyl, isopropylphenyl Undocumented N/A -
Chlorothiazide Derivatives 1,2,4-Benzothiadiazine Basic diuretic substituents Diuretic, Antihypertensive N/A
Aldose Reductase Inhibitors 1,2,4-Benzothiadiazine 1,1-dioxide N4-acetic acid, N2-benzyl Aldose Reductase 0.032–0.975 µM
PDE4 Inhibitors 2,1,3-Benzothiadiazine Varied aromatic/hydrophobic groups PDE4 Not specified
PDK Inhibitors 1,2,4-Benzothiadiazine 1,1-dioxide 4-benzyl (saturated), trifluoromethyl PDK 0.5 µM

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